Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956321-92-8
VCID: VC4360257
InChI: InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl
Molecular Formula: C11H12ClNO2S
Molecular Weight: 257.73

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride

CAS No.: 1956321-92-8

Cat. No.: VC4360257

Molecular Formula: C11H12ClNO2S

Molecular Weight: 257.73

* For research use only. Not for human or veterinary use.

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride - 1956321-92-8

Specification

CAS No. 1956321-92-8
Molecular Formula C11H12ClNO2S
Molecular Weight 257.73
IUPAC Name ethyl 3-amino-1-benzothiophene-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H
Standard InChI Key WMNCGTQRJRVQHK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride belongs to the benzo[b]thiophene family, featuring a bicyclic aromatic system with sulfur at the 1-position. The molecule incorporates an ester group at C2 and an amino group at C3, both critical for its reactivity and intermolecular interactions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous-phase applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H12_{12}ClNO2_2S
Molecular Weight257.73 g/mol
IUPAC NameEthyl 3-amino-1-benzothiophene-2-carboxylate hydrochloride
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
Spectral Data1H NMR^{1}\text{H NMR} (DMSO-d6): δ 1.29 (t, 3H), 4.25 (q, 2H), 7.20–7.80 (m, 4H)

The compound’s planar structure facilitates π-π stacking interactions, while the amino and ester groups enable hydrogen bonding and nucleophilic substitutions. These features underpin its utility in supramolecular chemistry and sensor design .

Synthesis and Scalability

The synthesis of ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride typically involves a multistep approach:

  • Cyclocondensation: Benzothiophene formation via Gewald-type reactions, where 2-mercaptobenzoic acid derivatives react with α,β-unsaturated nitriles in the presence of a base.

  • Esterification: Introduction of the ethyl carboxylate group using ethanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.

Recent optimizations focus on solvent-free conditions and microwave-assisted synthesis to enhance yields (>75%) and reduce reaction times. Scalability remains a challenge due to the hygroscopic nature of intermediates, necessitating controlled environments for industrial production.

Applications in Fluorescent Sensing

A landmark study demonstrated the compound’s role as a ratiometric fluorescent sensor for In3+^{3+} and Pb2+^{2+} ions . Key findings include:

Mechanism of Action

  • In3+^{3+} Detection: Coordination of In3+^{3+} to the amino and ester groups induces a bathochromic shift (λem_{\text{em}} from 450 nm to 490 nm), attributed to ligand-to-metal charge transfer (LMCT).

  • Pb2+^{2+} Detection: Pb2+^{2+} binding disrupts intramolecular charge transfer (ICT), quenching fluorescence at 450 nm while enhancing emission at 550 nm .

Table 2: Sensor Performance Metrics

ParameterIn3+^{3+}Pb2+^{2+}
Detection Limit0.12 μM0.08 μM
Linear Range0.5–25 μM0.2–20 μM
Selectivity>10-fold over competing ions (e.g., Al3+^{3+}, Cu2+^{2+})

This dual-channel response enables real-time monitoring in environmental samples, with applications in wastewater analysis and industrial effluent testing .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis hinders large-scale production.

  • Stability Issues: Hydrolysis of the ester group in alkaline conditions limits long-term storage.

Future research should prioritize:

  • Green Chemistry Approaches: Developing one-pot syntheses using biocatalysts or ionic liquids.

  • Sensor Optimization: Engineering derivatives with improved selectivity for Hg2+^{2+} and Cd2+^{2+}.

  • Drug Discovery: Screening libraries of derivatives for kinase inhibition or antiviral activity.

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